Adenosine 5'-(β,γ-imido)triphosphate, commonly known as AMP-PCP, is a non-hydrolyzable analog of adenosine triphosphate. Its molecular formula is C10H17N6O12P3, with a molecular weight of approximately 506.196 Da. The unique feature of AMP-PCP is the substitution of the oxygen atom in the beta to gamma phosphate bridge of adenosine triphosphate with a nitrogen atom, which prevents hydrolysis and makes it a useful tool in biochemical studies where ATP hydrolysis would complicate results .
AMP-PCP exhibits significant biological activity by mimicking ATP in various cellular processes. It binds to proteins that typically interact with ATP, such as heat shock proteins and kinases, influencing their activity and stability. Notably, AMP-PCP has been shown to promote the formation of active homodimers in heat shock protein 90 complexes, enhancing their chaperone activity . Furthermore, it has been used in studies of calcium pumps and other ATPases to elucidate their mechanisms of action without the complications introduced by ATP hydrolysis .
AMP-PCP is unique among these compounds due to its non-hydrolyzable nature, making it particularly valuable for studying dynamic processes where ATP's rapid turnover would hinder analysis . Its ability to mimic ATP while remaining stable under experimental conditions allows researchers to dissect complex biochemical pathways effectively.
Studies investigating the interactions of AMP-PCP with proteins have revealed its ability to mimic ATP effectively. For instance, AMP-PCP has been shown to bind with high affinity to heat shock proteins and other nucleotide-binding proteins. The binding affinity (Kd value) for certain interactions can be as low as 3.8 μM, indicating strong binding characteristics similar to those of ATP . Furthermore, structural studies using techniques like nuclear magnetic resonance spectroscopy have demonstrated how AMP-PCP induces conformational changes in target proteins that are critical for their function .